molecular formula C11H14O B139107 Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) CAS No. 142428-23-7

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)

Cat. No. B139107
M. Wt: 162.23 g/mol
InChI Key: YDQGIGNBUGEHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI), also known as Tropinone, is a naturally occurring alkaloid found in various plants such as coca leaves and belladonna. Tropinone has been of great interest to chemists and scientists due to its unique structure and potential applications in the pharmaceutical industry.

Mechanism Of Action

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is responsible for the pharmacological effects of drugs derived from Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI), such as atropine and scopolamine.

Biochemical And Physiological Effects

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anticonvulsant, and anticholinergic effects. Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has also been shown to have an inhibitory effect on the central nervous system, leading to sedation and decreased motor activity.

Advantages And Limitations For Lab Experiments

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has several advantages and limitations for lab experiments. One advantage is its availability, as it can be synthesized in large quantities. Another advantage is its unique structure, which makes it a useful building block for the synthesis of various drugs. However, Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has several limitations, including its toxicity and potential for abuse. It requires careful handling and storage, and its use is regulated by various laws and regulations.

Future Directions

There are several future directions for the study of Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI). One direction is the development of new synthetic methods for Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) and its derivatives. Another direction is the study of Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)'s potential applications in the treatment of medical conditions such as Alzheimer's disease and Parkinson's disease. Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)'s potential as a chiral building block for the synthesis of new drugs is also an area of interest for future research.
In conclusion, Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) is a naturally occurring alkaloid with unique structure and potential applications in the pharmaceutical industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)'s potential as a building block for the synthesis of new drugs and its potential applications in the treatment of medical conditions make it an area of interest for future research.

Synthesis Methods

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) can be synthesized in several ways, including the Robinson annulation reaction, the Stobbe condensation reaction, and the Bischler-Napieralski reaction. The Robinson annulation reaction involves the condensation of a ketone and an aldehyde to form a cyclic compound. The Stobbe condensation reaction involves the reaction of an ester with an α,β-unsaturated ketone to form a β-ketoester. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone to form a cyclic imine. Among these methods, the Robinson annulation reaction is the most commonly used method for the synthesis of Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI).

Scientific Research Applications

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It is a precursor to various alkaloids, including cocaine and atropine. Cocaine, a potent stimulant, is derived from Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) by a series of chemical reactions. Atropine, a medication used to treat bradycardia and other medical conditions, is also derived from Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI). Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI) has also been studied for its potential use as a chiral building block in the synthesis of various drugs.

properties

CAS RN

142428-23-7

Product Name

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(3-tricyclo[4.2.1.02,5]non-7-enyl)ethanone

InChI

InChI=1S/C11H14O/c1-6(12)9-5-10-7-2-3-8(4-7)11(9)10/h2-3,7-11H,4-5H2,1H3

InChI Key

YDQGIGNBUGEHRW-UHFFFAOYSA-N

SMILES

CC(=O)C1CC2C1C3CC2C=C3

Canonical SMILES

CC(=O)C1CC2C1C3CC2C=C3

synonyms

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl- (9CI)

Origin of Product

United States

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